1-[(4-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
1-[(4-Fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a bicyclic aromatic core substituted with a 4-fluorobenzyl group at position 1, a 2-oxo group, and a carboxamide moiety linked to a 2-(methylsulfanyl)phenyl group at position 3 . Its design aligns with broader efforts to optimize naphthyridine-based pharmacophores for enhanced bioavailability and target specificity .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S/c1-30-20-7-3-2-6-19(20)26-22(28)18-13-16-5-4-12-25-21(16)27(23(18)29)14-15-8-10-17(24)11-9-15/h2-13H,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSNHIRQRCXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a naphthyridine core substituted with a fluorophenyl group and a methylsulfanyl phenyl moiety, which are critical for its biological activity.
Biological Activity Overview
-
Antitumor Activity
- The compound has shown significant antitumor activity in various cancer cell lines. In a study examining structure-activity relationships (SAR) among naphthyridine derivatives, this compound demonstrated potent cytotoxic effects against human cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Properties
- Enzyme Inhibition
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The inhibition of p38 MAPK leads to reduced expression of inflammatory mediators, while PDE4 inhibition results in increased levels of cyclic AMP (cAMP), further contributing to anti-inflammatory effects.
Case Studies
- Cytotoxicity Assay
- In Vivo Efficacy
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
*Estimated based on molecular formula (C23H18FN3O2S).
†Derived from structurally related compound in .
Key Observations:
- Oxo Position: The 2-oxo group in the target compound differs from the 4-oxo group in 5a4 , which may alter DNA gyrase binding affinity, as oxo positioning is critical for fluoroquinolone-like activity .
- Halogen Impact : Fluorine (electronegative, small) vs. chlorine (bulkier, lipophilic) in benzyl/phenyl groups affects electronic properties and steric interactions, influencing target engagement and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
